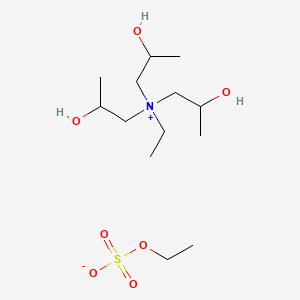
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate is a quaternary ammonium compound with the molecular formula C13H31NO7S. It is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate typically involves the reaction of ethyl sulphate with tris(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.
化学反应分析
Types of Reactions
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized quaternary ammonium compounds, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology experiments for its surfactant properties.
Medicine: Investigated for potential therapeutic applications due to its biocompatibility.
Industry: Utilized in the formulation of detergents, fabric softeners, and other cleaning products.
作用机制
The mechanism of action of ethyltris(2-hydroxypropyl)ammonium ethyl sulphate involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cell membranes, leading to its use as a surfactant and antimicrobial agent. The compound’s hydrophilic and hydrophobic regions allow it to interact with both water and lipid molecules, enhancing its effectiveness in various applications.
相似化合物的比较
Ethyltris(2-hydroxypropyl)ammonium ethyl sulphate can be compared to other quaternary ammonium compounds, such as:
Cetyltrimethylammonium bromide (CTAB): Known for its use in DNA extraction and as a surfactant.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct surfactant properties and makes it suitable for specialized applications in research and industry.
属性
CAS 编号 |
85896-17-9 |
|---|---|
分子式 |
C13H31NO7S |
分子量 |
345.46 g/mol |
IUPAC 名称 |
ethyl sulfate;ethyl-tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C11H26NO3.C2H6O4S/c1-5-12(6-9(2)13,7-10(3)14)8-11(4)15;1-2-6-7(3,4)5/h9-11,13-15H,5-8H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI 键 |
GWKCOEMKRSBYAA-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC(C)O)(CC(C)O)CC(C)O.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


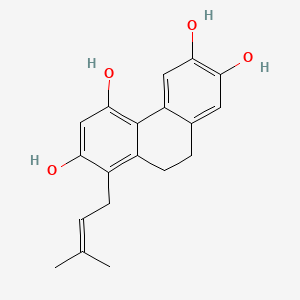


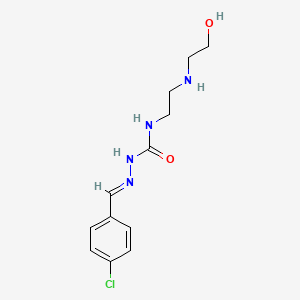
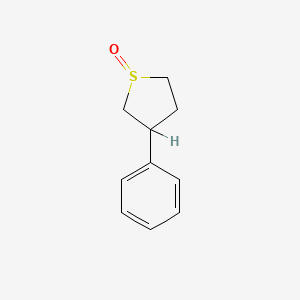
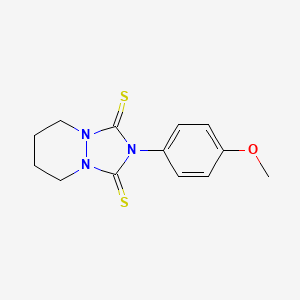
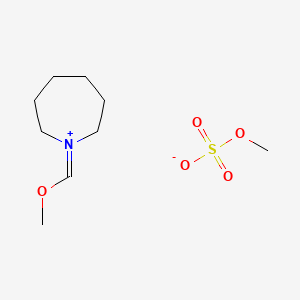
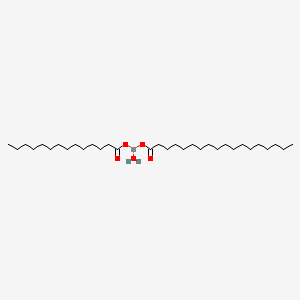
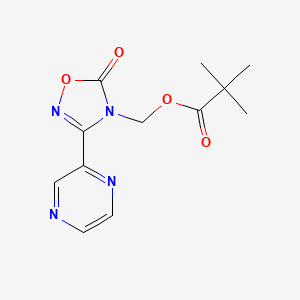
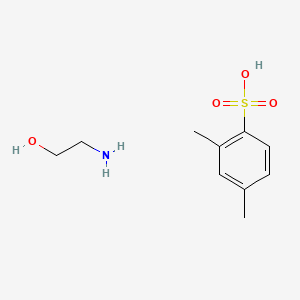

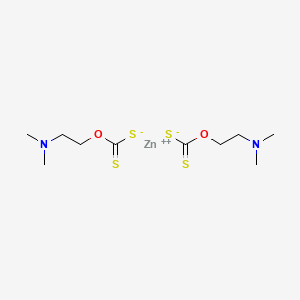
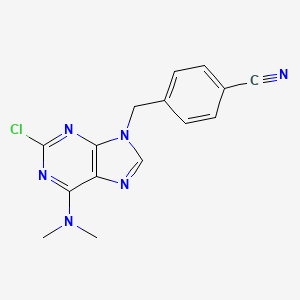
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)
